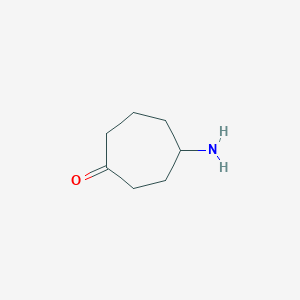
4-Aminocycloheptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminocycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with an amino group attached to the fourth carbon and a ketone group attached to the first carbon. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocycloheptan-1-one typically involves the cyclization of linear precursors followed by functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
化学反应分析
Types of Reactions: 4-Aminocycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Aminocycloheptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 4-Aminocycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Cycloheptanone: Lacks the amino group, making it less reactive in certain biochemical contexts.
4-Aminocyclohexanone: Has a six-membered ring, which affects its chemical and biological properties.
4-Aminocyclooctanone: Contains an eight-membered ring, leading to different steric and electronic effects
Uniqueness: 4-Aminocycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. The presence of both amino and ketone functional groups allows for diverse chemical reactivity and potential biological activity .
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
4-aminocycloheptan-1-one |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-3-7(9)5-4-6/h6H,1-5,8H2 |
InChI 键 |
MADJXSYPYYHDPT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC(=O)C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















